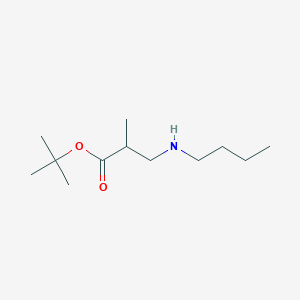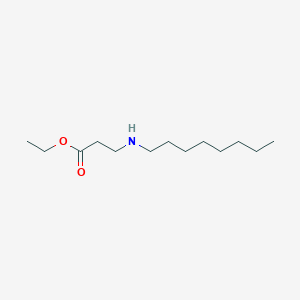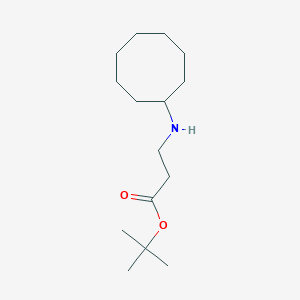![molecular formula C13H17NO4 B6340526 ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate CAS No. 1221341-50-9](/img/structure/B6340526.png)
ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate is a chemical compound with the molecular formula C13H17NO4 . It is also known as β-Alanine, N-(1,3-benzodioxol-5-ylmethyl)-, ethyl ester . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
科学的研究の応用
Biomarker Studies for Tobacco Exposure and Cancer Research
Measurement of human urinary carcinogen metabolites is a key approach for acquiring vital information about the impact of tobacco on cancer. These metabolites, including those from benzene and benzo[a]pyrene, are quantified in the urine of smokers or those exposed to environmental tobacco smoke. The utility of these assays is crucial in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans. Such biomarkers are indispensable for future research on tobacco products and strategies for harm reduction, as well as for studying the role of metabolic polymorphisms in cancer and evaluating human exposure to carcinogens from environmental tobacco smoke (Hecht, 2002).
Environmental and Biodegradation Studies
Ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater reveals the capability of microorganisms to degrade ETBE aerobically or via cometabolism. Understanding the biodegradation pathways, including the initial hydroxylation and formation of intermediates, is crucial for addressing environmental contamination. Studies on ETBE-degrading microorganisms and pathways, including the identification of specific genes facilitating ETBE transformation, are essential for bioaugmentation strategies to mitigate groundwater contamination (Thornton et al., 2020).
Toxicological Reviews
A comprehensive review on ethyl tertiary-butyl ether (ETBE) explores its use in gasoline to reduce emissions and avoid organo-lead compounds while maintaining high octane numbers. It delves into the metabolism, toxicity, and effects on humans and animals, providing insights into ETBE's low toxicity and its impact on organs such as the kidney and liver. This review helps in understanding the safety and environmental impact of ETBE usage (Mcgregor, 2007).
Ethylene and Its Precursors in Plant Biology
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants goes beyond being a precursor to ethylene, a plant hormone. ACC's involvement in various biological roles, including its metabolism by bacteria to favor plant growth and its role as a potential independent signaling molecule, underscores the complex interplay of ethylene and its precursors in plant biology (Van de Poel & Van Der Straeten, 2014).
Antioxidant Capacity Assessment
The ABTS/PP decolorization assay provides insights into the antioxidant capacity of various substances. By elucidating the reaction pathways, including the formation of coupling adducts and their oxidative degradation, this review contributes to the understanding of antioxidant interactions and their measurement. Such assays are critical for assessing the antioxidant capacity in food and pharmaceutical research (Ilyasov et al., 2020).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They make no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
特性
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-16-13(15)5-6-14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7,14H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDDEMUKVUCGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)
![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)
![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)
